molecular formula C11H12ClNO B113291 4-Methoxynaphthalen-1-amine hydrochloride CAS No. 92599-05-8

4-Methoxynaphthalen-1-amine hydrochloride

Cat. No. B113291
CAS RN: 92599-05-8
M. Wt: 209.67 g/mol
InChI Key: YGQJOWVRCXFIBM-UHFFFAOYSA-N
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Description

4-Methoxynaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H12ClNO . It is a powder form substance . It is also known as 2-(4-methoxynaphthalen-1-yl)ethan-1-amine hydrochloride .


Synthesis Analysis

A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities . Most of the synthesized compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin .


Molecular Structure Analysis

The molecular weight of 4-Methoxynaphthalen-1-amine hydrochloride is 237.73 . The average mass is 209.672 Da and the monoisotopic mass is 209.060745 Da .


Chemical Reactions Analysis

The synthesis of amines involves various reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Physical And Chemical Properties Analysis

4-Methoxynaphthalen-1-amine hydrochloride is a powder form substance . It has a molecular weight of 237.73 , an average mass of 209.672 Da, and a monoisotopic mass of 209.060745 Da .

Scientific Research Applications

Anticancer Drug Development

4-Methoxynaphthalen-1-amine hydrochloride: has been utilized in the synthesis of novel compounds with potential anticancer activities. These compounds have shown to inhibit tubulin polymerization, which is a crucial process in cell division. By disrupting this process, the compounds can induce cell cycle arrest and apoptosis in cancer cells . This application is particularly promising for developing new therapies against resistant cancer strains.

Tubulin Polymerization Inhibition

The compound serves as a building block for creating molecules that can interfere with microtubule formation. This is significant in cancer research, as the inhibition of tubulin polymerization can lead to the death of rapidly dividing cancer cells, offering a pathway to create less toxic and more effective anticancer drugs .

Cell Cycle Analysis

Researchers use derivatives of 4-Methoxynaphthalen-1-amine hydrochloride to study the cell cycle, particularly the G2/M phase. This phase is critical for cell division, and understanding its regulation can help in the development of drugs that target specific stages of cancer cell proliferation .

Apoptosis Induction

Compounds derived from 4-Methoxynaphthalen-1-amine hydrochloride have been found to induce apoptosis in certain cancer cell lines. Apoptosis, or programmed cell death, is a natural process that is often dysregulated in cancer cells. By inducing apoptosis, these compounds can selectively target and kill cancer cells .

Molecular Modeling Studies

The compound is used in molecular modeling to predict interactions with biological targets such as the colchicine site of tubulin. This helps in the rational design of new drugs with improved efficacy and reduced side effects .

Pharmacophore Design

4-Methoxynaphthalen-1-amine hydrochloride: is used as a pharmacophore in drug design. A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Developing new pharmacophores can lead to the discovery of novel drugs .

Antiproliferative Activity Assessment

This compound is integral in synthesizing new molecules that are tested for their antiproliferative activity against various cancer cell lines. The ability to halt or slow down the proliferation of cancer cells is a key objective in anticancer drug research .

Bioactive Agent Synthesis

The compound’s structure is leveraged to synthesize a wide range of bioactive agents with potential therapeutic applications beyond cancer, including anti-inflammatory, antiviral, and antimicrobial activities .

properties

IUPAC Name

4-methoxynaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJOWVRCXFIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596214
Record name 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxynaphthalen-1-amine hydrochloride

CAS RN

92599-05-8
Record name 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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